molecular formula C10H13N3O B11736865 N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11736865
M. Wt: 191.23 g/mol
InChI Key: AYOARODVHVZZTK-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a heterocyclic compound that features both furan and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and pyrazole moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine typically involves the reaction of furan-2-carbaldehyde with 1,5-dimethyl-1H-pyrazol-3-amine under specific conditions. One common method involves the use of a condensation reaction where the aldehyde group of furan-2-carbaldehyde reacts with the amine group of 1,5-dimethyl-1H-pyrazol-3-amine in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce furan-2-methanol .

Scientific Research Applications

N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

  • N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine
  • N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-5-amine
  • N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-2-amine

Uniqueness

N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is unique due to the specific positioning of the furan and pyrazole rings, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C10H13N3O/c1-8-6-10(12-13(8)2)11-7-9-4-3-5-14-9/h3-6H,7H2,1-2H3,(H,11,12)

InChI Key

AYOARODVHVZZTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=CC=CO2

Origin of Product

United States

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